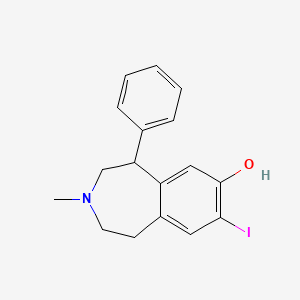![molecular formula C22H25N5O5 B10782726 3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)
3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “T-250” is a synthetic and aliphatic hydrocarbon-based compound known for its use as a tube filling compound, often referred to as a thixotropic jelly. It is a soft, non-melting, transparent, water barrier compound formulated to meet a wide range of processing and performance requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of T-250 involves the use of synthetic and aliphatic hydrocarbons. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturers. it generally involves the blending of various hydrocarbons under controlled conditions to achieve the desired thixotropic properties .
Industrial Production Methods: Industrial production of T-250 typically involves large-scale blending and processing of hydrocarbons in specialized facilities. The compound is then packaged in metal drums with epoxy lining or bulk bags for distribution .
Chemical Reactions Analysis
Types of Reactions: T-250 primarily undergoes physical changes rather than chemical reactions due to its stable hydrocarbon structure. It is designed to be inert and stable over a wide temperature range, from -40°C to +85°C .
Common Reagents and Conditions: As T-250 is a stable hydrocarbon-based compound, it does not typically react with common reagents under standard conditions. Its stability makes it suitable for use in environments where chemical reactivity needs to be minimized .
Major Products Formed: Due to its inert nature, T-250 does not form major products through chemical reactions. Its primary function is to act as a water barrier and filling compound in optical fiber cables .
Scientific Research Applications
T-250 is widely used in the telecommunications industry, particularly in the manufacturing of optical fiber cables. Its thixotropic properties make it ideal for filling, water-blocking, and buffering of loose tube and direct laid fibers in slotted core and ribbon designs of optical fiber cables . Additionally, T-250 exhibits good stability over a wide temperature range, making it suitable for various industrial applications where temperature fluctuations are common .
Mechanism of Action
The mechanism of action of T-250 is primarily physical rather than chemical. It acts as a water barrier by filling the spaces within optical fiber cables, preventing water ingress and protecting the fibers from environmental damage. The thixotropic nature of T-250 allows it to flow under pressure and then set into a gel-like state, providing both flexibility and stability .
Comparison with Similar Compounds
Similar Compounds:
ITCOGEL T-250: Another variant of T-250 with similar properties and applications.
VascoMax T-250: An ultra-high-strength steel variant used in different applications.
Uniqueness: T-250’s uniqueness lies in its combination of thixotropic properties, stability over a wide temperature range, and its specific use in the telecommunications industry. Unlike other compounds, T-250 is specifically formulated to meet the stringent requirements of optical fiber cable manufacturing .
properties
Molecular Formula |
C22H25N5O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-[3-(4-carbamimidoylphenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C22H25N5O5/c23-20(24)15-4-6-17(7-5-15)32-12-2-9-26-10-11-27(22(31)21(26)30)18(13-19(28)29)16-3-1-8-25-14-16/h1,3-8,14,18H,2,9-13H2,(H3,23,24)(H,28,29) |
InChI Key |
BKVZEHKXLSWGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CCCOC2=CC=C(C=C2)C(=N)N)C(CC(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



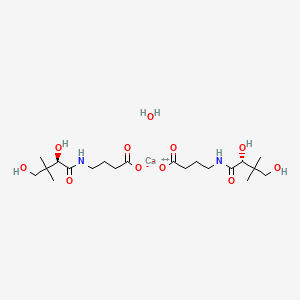
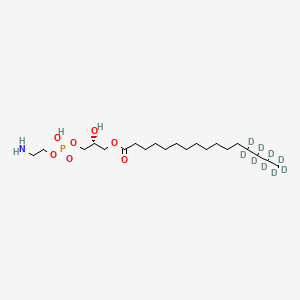
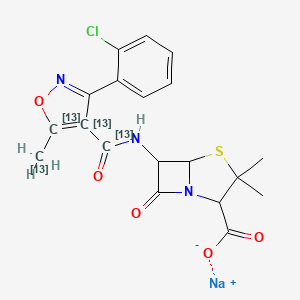

![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)

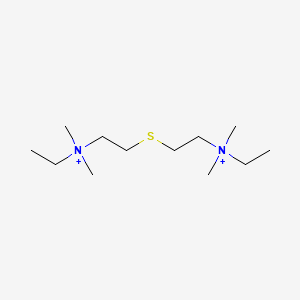
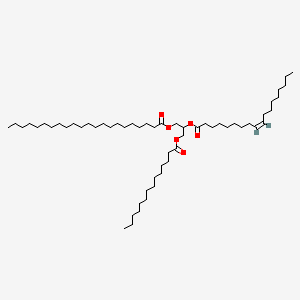
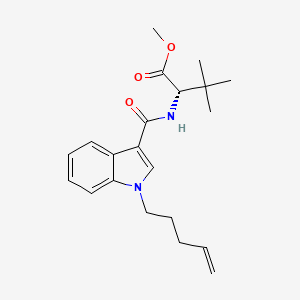

![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)
![Calcium;2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B10782731.png)
